2-{[(E)-(3,4-dichlorophenyl)methylidene]amino}-4,5-dimethylthiophene-3-carbonitrile
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Overview
Description
2-{[(E)-(3,4-dichlorophenyl)methylidene]amino}-4,5-dimethylthiophene-3-carbonitrile is a synthetic compound belonging to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. The compound is characterized by the presence of a dichlorophenyl group, a methylideneamino group, and a carbonitrile group attached to the thiophene ring. Thiophene derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of 2-{[(E)-(3,4-dichlorophenyl)methylidene]amino}-4,5-dimethylthiophene-3-carbonitrile can be achieved through various synthetic routes. One common method involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions typically involve the use of a solvent such as ethanol or methanol and a base such as sodium ethoxide or potassium carbonate. The reaction is carried out at elevated temperatures, usually around 60-80°C, for several hours to obtain the desired product.
In industrial production, the synthesis can be scaled up using continuous flow reactors, which offer better control over reaction conditions and higher yields. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
2-{[(E)-(3,4-dichlorophenyl)methylidene]amino}-4,5-dimethylthiophene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain the corresponding amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper salts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-{[(E)-(3,4-dichlorophenyl)methylidene]amino}-4,5-dimethylthiophene-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anti-inflammatory, anti-cancer, and antimicrobial agent.
Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Industrial Chemistry: The compound is used as a precursor in the synthesis of other thiophene-based compounds with applications in corrosion inhibitors and metal complexing agents.
Mechanism of Action
The mechanism of action of 2-{[(E)-(3,4-dichlorophenyl)methylidene]amino}-4,5-dimethylthiophene-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biological processes. For example, it may inhibit kinases involved in cell signaling pathways, leading to anti-cancer effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds to 2-{[(E)-(3,4-dichlorophenyl)methylidene]amino}-4,5-dimethylthiophene-3-carbonitrile include other thiophene derivatives such as:
2-Butylthiophene: Used as a raw material in the synthesis of anticancer agents.
2-Octylthiophene: Used in the synthesis of anti-atherosclerotic agents.
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the dichlorophenyl and carbonitrile groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H10Cl2N2S |
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Molecular Weight |
309.2 g/mol |
IUPAC Name |
2-[(E)-(3,4-dichlorophenyl)methylideneamino]-4,5-dimethylthiophene-3-carbonitrile |
InChI |
InChI=1S/C14H10Cl2N2S/c1-8-9(2)19-14(11(8)6-17)18-7-10-3-4-12(15)13(16)5-10/h3-5,7H,1-2H3/b18-7+ |
InChI Key |
LEESTIWPYSJNOH-CNHKJKLMSA-N |
Isomeric SMILES |
CC1=C(SC(=C1C#N)/N=C/C2=CC(=C(C=C2)Cl)Cl)C |
Canonical SMILES |
CC1=C(SC(=C1C#N)N=CC2=CC(=C(C=C2)Cl)Cl)C |
Origin of Product |
United States |
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